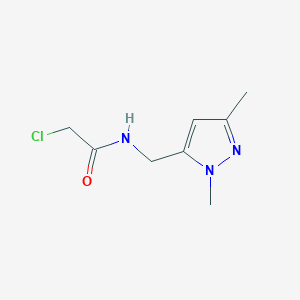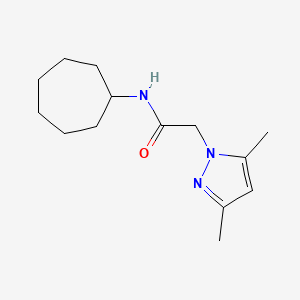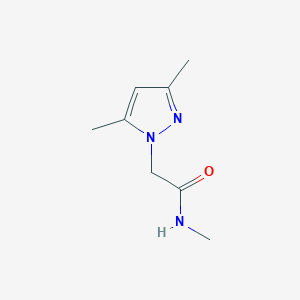
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPA is a small molecule that is synthesized through a multi-step process, which involves the use of various reagents and solvents.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood. However, it is believed that N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exerts its therapeutic effects by modulating various signaling pathways in cells. N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to activate the p38 MAPK pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to have neuroprotective effects, as it protects neurons from oxidative stress and reduces neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. Additionally, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have potent anticancer and anti-inflammatory properties, making it a promising candidate for further study. However, there are also limitations to the use of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in lab experiments. N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One potential direction is to further investigate its anticancer properties and its potential use in cancer therapy. Additionally, the neuroprotective effects of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide could be further studied for its potential use in the treatment of neurodegenerative diseases. Further studies are also needed to determine the safety and efficacy of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in humans. Finally, the development of more efficient synthesis methods for N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide could facilitate its use in future research.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form 2-(2,5-dimethylphenyl)hydrazine-1-carboxylic acid ethyl ester. This intermediate is then reacted with 3,5-dimethylpyrazole-1-carboxylic acid to form the final product, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-6-11(2)14(7-10)16-15(19)9-18-13(4)8-12(3)17-18/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCUXVIPESKYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)






![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)



